molecular formula C13H11BrN6OS B11470230 6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B11470230
M. Wt: 379.24 g/mol
InChI Key: VRARHYRJAKYFBA-UHFFFAOYSA-N
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Description

6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors

    Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of Pyrimidine Moiety: The final step involves the coupling of the brominated quinazolinone with 4,6-diaminopyrimidine under nucleophilic substitution conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Shares the bromopyridine moiety but lacks the quinazolinone core.

    2-Amino-6-bromopyridine: Contains the bromopyridine structure but differs in the attached functional groups.

    4,6-Diaminopyrimidine: Similar pyrimidine moiety but without the quinazolinone structure.

Uniqueness

6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a bromine atom, and a pyrimidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11BrN6OS

Molecular Weight

379.24 g/mol

IUPAC Name

6-bromo-2-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H11BrN6OS/c14-6-1-2-8-7(3-6)12(21)20-11(17-8)5-22-13-18-9(15)4-10(16)19-13/h1-4H,5H2,(H,17,20,21)(H4,15,16,18,19)

InChI Key

VRARHYRJAKYFBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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